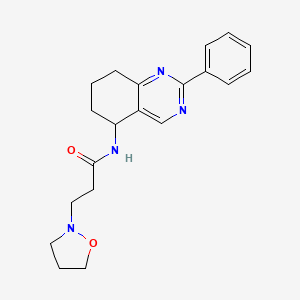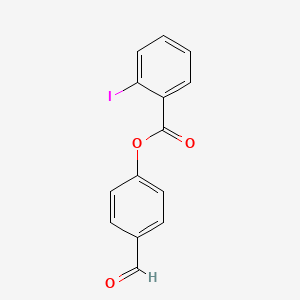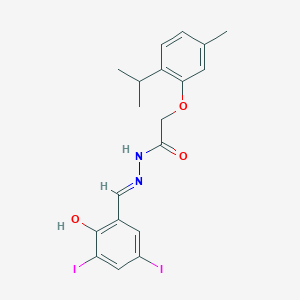
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and plays a critical role in cognitive function, learning, and memory. PNU-282987 has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide selectively activates the α7 nAChR, which is highly expressed in the hippocampus, a brain region critical for learning and memory. Activation of the α7 nAChR by 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which play important roles in cognitive function and memory.
Biochemical and Physiological Effects
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant-like effects in animal models of depression. 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance synaptic plasticity, which is critical for learning and memory. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various CNS disorders. However, 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has relatively low potency and efficacy compared to other α7 nAChR agonists, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One area of interest is the development of more potent and selective α7 nAChR agonists for use in preclinical and clinical studies. Another area of interest is the use of 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in combination with other drugs for the treatment of CNS disorders. Finally, there is growing interest in the development of non-invasive methods for selectively activating the α7 nAChR in the brain, which could have important therapeutic applications.
合成法
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinone with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product, 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium hydroxide.
科学的研究の応用
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(10-12-24-11-5-13-26-24)22-17-8-4-9-18-16(17)14-21-20(23-18)15-6-2-1-3-7-15/h1-3,6-7,14,17H,4-5,8-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKQHQIZUDPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NC(=O)CCN4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-(2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6080166.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B6080173.png)
![2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6080179.png)

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)


![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)
![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)
![6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6080265.png)